molecular formula C11H13BrN2O B13680973 (S)-3-(3-Bromobenzyl)piperazin-2-one

(S)-3-(3-Bromobenzyl)piperazin-2-one

Katalognummer: B13680973
Molekulargewicht: 269.14 g/mol
InChI-Schlüssel: SFSOHXIVHCCZGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(3-Bromobenzyl)piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Bromobenzyl)piperazin-2-one typically involves the reaction of (S)-piperazine-2-one with 3-bromobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the process might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(3-Bromobenzyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form a bromo-oxide derivative.

    Reduction: The compound can be reduced to remove the bromine atom, forming a benzylpiperazin-2-one.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Bromo-oxide derivatives.

    Reduction: Benzylpiperazin-2-one.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-3-(3-Bromobenzyl)piperazin-2-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their function. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the piperazine ring can provide structural stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-3-(3-Chlorobenzyl)piperazin-2-one: Similar structure but with a chlorine atom instead of bromine.

    (S)-3-(3-Fluorobenzyl)piperazin-2-one: Similar structure but with a fluorine atom instead of bromine.

    (S)-3-(3-Methylbenzyl)piperazin-2-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

(S)-3-(3-Bromobenzyl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets.

Eigenschaften

Molekularformel

C11H13BrN2O

Molekulargewicht

269.14 g/mol

IUPAC-Name

3-[(3-bromophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)

InChI-Schlüssel

SFSOHXIVHCCZGG-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.